molecular formula C18H14F2O3 B5811515 7-[(2,6-DIFLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE

7-[(2,6-DIFLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B5811515
M. Wt: 316.3 g/mol
InChI Key: DXKPUZFKHMDXHJ-UHFFFAOYSA-N
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Description

7-[(2,6-Difluorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound with a complex structure It belongs to the class of chromenones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-difluorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-[(2,6-Difluorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

7-[(2,6-Difluorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and material science.

    Biology: The compound’s structure suggests potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its potential pharmacological properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-[(2,6-difluorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to specific receptors or enzymes, leading to biological effects. The chromenone core can interact with various cellular pathways, potentially modulating gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2,6-Difluorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

7-[(2,6-difluorophenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2O3/c1-10-8-17(21)23-18-11(2)16(7-6-12(10)18)22-9-13-14(19)4-3-5-15(13)20/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKPUZFKHMDXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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